CYP450 Inhibition Profile: Selective CYP2B4/CYP2E1 Inactivation vs. CYP1A2 Inactivity
The compound 4-phenyl-1,2,3-thiadiazole (des‑amino analog; CAS 25445-77-6), which is structurally the closest comparator lacking the 5‑amine, acts as a selective, mechanism-based inhibitor of CYP2B4 and CYP2E1 at a concentration of 100 μM while showing no inactivation of CYP1A2 [1]. Although direct quantitative data for the 5‑amine derivative (CAS 78301-72-1) are not published in head-to-head format, its 4‑phenyl‑1,2,3‑thiadiazole core is identical to that of the des‑amino analog. By class‑level inference, the 5‑amino substitution is expected to preserve the same cytochrome P450 selectivity pattern [2]. In contrast, the 5‑methyl analog (4‑phenyl‑5‑methyl‑1,2,3‑thiadiazole) also inhibits CYP2B4/CYP2E1 but may exhibit altered potency due to the absence of the hydrogen‑bonding amine group .
| Evidence Dimension | CYP450 isoform selectivity |
|---|---|
| Target Compound Data | Predicted (by class inference): 100 μM mechanism‑based inactivation of CYP2B4/CYP2E1; no inactivation of CYP1A2 |
| Comparator Or Baseline | 4‑Phenyl‑1,2,3‑thiadiazole (des‑amino; CAS 25445‑77‑6): 100 μM mechanism‑based inactivation of CYP2B4/CYP2E1; no inactivation of CYP1A2 |
| Quantified Difference | Not directly quantified; class‑level inference supports retention of selectivity pattern |
| Conditions | In vitro cytochrome P450 enzyme assay; concentration = 100 μM |
Why This Matters
For researchers designing selective enzyme inhibitors or evaluating metabolic stability, the compound's predicted CYP2B4/CYP2E1 selectivity—lacking CYP1A2 interference—offers a more targeted tool compared to non‑selective thiadiazole fragments.
- [1] Cayman Chemical/Bertin Bioreagent: 4-phenyl-1,2,3-Thiadiazole (CAT N° 10011055)—selective CYP2B4/CYP2E1 inhibitor. View Source
- [2] ChemicalBook: 4-(Phenyl)-1,2,3-thiadiazole—CYP450 inhibitor profile. View Source
